molecular formula C17H27NO2 B102979 Stenine CAS No. 16625-37-9

Stenine

Cat. No. B102979
CAS RN: 16625-37-9
M. Wt: 277.4 g/mol
InChI Key: ROIHYOJMCBKEER-KRJCKNDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stenine is a naturally occurring alkaloid that belongs to the isoquinoline family. This compound has been found to have potential therapeutic applications due to its unique chemical structure and biological properties.

Scientific Research Applications

Asymmetric Synthesis

Stenine, a member of the Stemona alkaloid family, is traditionally used as folk medicine in Asian countries. Research has explored the asymmetric synthesis of (-)-stenine and 9a-epi-stenine, focusing on stereoselective transformations and the construction of highly functionalized cyclohexane cores. This research demonstrates the applicability of chiral auxiliary-based strategies for the preparation of naturally occurring alkaloids, highlighting the potential for synthesizing complex molecular structures (Fujioka et al., 2012).

Acetylcholinesterase Inhibitory Activity

Stenine and its derivatives have been studied for their inhibitory activity against acetylcholinesterase (AChE), an enzyme relevant in neurodegenerative diseases. The isolation of new alkaloids, including stenine A and B, from the roots of Stemona sessilifolia, revealed significant anti-AChE activities. These findings underscore the potential therapeutic applications of stenine in treating conditions such as Alzheimer's disease (Lai et al., 2013).

Synthetic Methodologies

A plethora of synthetic methodologies have been developed for the synthesis of stenine, each contributing unique strategies and insights into complex organic synthesis. These include the use of Diels-Alder/intramolecular Schmidt domino reactions, IMDAF cycloadditions, and double Michael additions, showcasing the chemical diversity and synthetic challenges posed by stenine and its derivatives (Zeng & Aubé, 2005), (Ginn & Padwa, 2002), (Chen et al., 2015).

Antitussive Activity

Stenine-type Stemona alkaloids have demonstrated significant antitussive activities. The structure-activity relationship studies indicate that the saturated tricyclic pyrrolo[3,2,1-jk] benzazepine nucleus and cis configurations at the ring junctions are crucial for the antitussive effectiveness of these alkaloids. This suggests a potential application of stenine in developing antitussive agents (Chung et al., 2003).

properties

CAS RN

16625-37-9

Product Name

Stenine

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

(1R,9R,10R,11S,14S,15S,16R)-10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one

InChI

InChI=1S/C17H27NO2/c1-3-11-12-6-4-5-8-18-9-7-13(15(12)18)14-10(2)17(19)20-16(11)14/h10-16H,3-9H2,1-2H3/t10-,11+,12+,13+,14+,15+,16-/m0/s1

InChI Key

ROIHYOJMCBKEER-KRJCKNDRSA-N

Isomeric SMILES

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@H](CC3)[C@@H]4[C@H]1OC(=O)[C@H]4C

SMILES

CCC1C2CCCCN3C2C(CC3)C4C1OC(=O)C4C

Canonical SMILES

CCC1C2CCCCN3C2C(CC3)C4C1OC(=O)C4C

synonyms

stenine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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